3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide
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Overview
Description
The compound “3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with two nonadjacent heteroatoms (one nitrogen atom and one oxygen atom). The isoxazole ring is substituted with various groups, including a 2-chloro-6-fluorophenyl group, a methyl group, and a phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring and the attachment of the various substituents. One possible method could involve a cyclization reaction to form the isoxazole ring, followed by nucleophilic substitution reactions to attach the phenyl and isopropyl groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole ring would likely cause the molecule to have a planar structure in this portion of the molecule. The electronegative oxygen and nitrogen atoms in the isoxazole ring could also participate in hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The isoxazole ring is a site of high electron density and could be involved in electrophilic substitution reactions. The chloro and fluoro substituents on the phenyl ring are deactivating groups, making the ring less reactive towards electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the isoxazole ring and the various substituents would likely make the compound relatively nonpolar, suggesting that it would be soluble in nonpolar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present, which in turn would be influenced by the compound’s molecular structure .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could be numerous, depending on its intended application. If it shows promising biological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it could be studied for use in synthetic chemistry .
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-phenyl-N-propan-2-yl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2/c1-12(2)24(14-8-5-4-6-9-14)20(25)17-13(3)26-23-19(17)18-15(21)10-7-11-16(18)22/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDBLMPSULARMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N(C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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